![molecular formula C9H11NO5 B1249995 cetoniacytone A](/img/structure/B1249995.png)
cetoniacytone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetoniacytone A is a member of the class of cyclohexenones that is (1R,5S,6R)-4-amino-5-hydroxy-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one in which one of the amino hydrogens is replaced by an acetyl group. It has a role as a bacterial metabolite. It is an acetamide, an epoxide, a member of cyclohexenones, an enone, an oxabicycloalkane, a primary alcohol and a tertiary alcohol.
Scientific Research Applications
Biosynthesis and Gene Cluster Analysis
Cetoniacytone A, an antitumor agent, is synthesized by Actinomyces sp. strain Lu 9419, found in the rose chafer beetle's intestines. Its biosynthesis involves a 46 kb DNA region with 31 ORFs, including various enzymes like a 2‐epi‐5‐epi‐valiolone synthase and a glyoxalase/bleomycin resistance protein. These play roles in catalyzing cyclization and forming metal binding sites (Wu, Flatt, Xu, & Mahmud, 2009).
Structural Analysis and Antitumor Properties
Cetoniacytone A shows significant cytotoxicity against selected tumor cell lines. Its structure, established by spectroscopic analysis and X-ray, involves an aminocarba sugar, suggesting its biosynthesis follows the pentose phosphate pathway (Schloerke, Krastel, Müller, Usón, Dettner, & Zeeck, 2002).
Comparative Analysis in Sugar Phosphate Cyclases
Cetoniacytone A, derived from 2‐epi‐5‐epi‐valiolone, is a unique C7N‐aminocyclitol antibiotic from an insect endophytic Actinomyces sp. The gene cetA, related to 2‐epi‐5‐epi‐valiolone synthases, is key in its biosynthesis. Phylogenetic analysis suggests a new clade of sugar phosphate cyclases might regulate novel secondary metabolites (Wu, Flatt, Schloerke, Zeeck, Dairi, & Mahmud, 2007).
properties
Product Name |
cetoniacytone A |
---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide |
InChI |
InChI=1S/C9H11NO5/c1-4(12)10-5-2-6(13)9(3-11)8(15-9)7(5)14/h2,7-8,11,14H,3H2,1H3,(H,10,12)/t7-,8+,9-/m0/s1 |
InChI Key |
JYYJQJKNUQRQSW-YIZRAAEISA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=O)[C@]2([C@@H]([C@H]1O)O2)CO |
SMILES |
CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO |
Canonical SMILES |
CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO |
synonyms |
cetoniacytone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.